Tert-butyl 2-(methylsulfonyl)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-methylsulfonylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-8(2,3)13-7(10)9-5-6-14(4,11)12/h5-6H2,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGNRAPFUGAGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylsulfonyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(methylsulfonyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of solvents such as ethyl acetate and reagents like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylsulfonyl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Tert-butyl 2-(methylsulfonyl)ethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylsulfonyl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as a reversible inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can be exploited in drug design to develop therapeutic agents that target specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored reactivity and applications. Below is a detailed comparison with key analogs:
2.1 Structural and Functional Group Analysis
*Inferred formula based on structural analysis.
2.4 Physicochemical Properties
- Solubility: Methylsulfonyl and sulfonamido derivatives exhibit lower solubility in polar solvents due to hydrophobic substituents, whereas hydroxyethylthio and aminophenoxy analogs are more hydrophilic.
- Stability : The Boc group in all compounds is acid-labile but stable under basic conditions. Methylsulfonyl and sulfonamido groups enhance thermal stability compared to thioethers.
Research Findings and Trends
- Reactivity : Methylsulfonyl groups accelerate SN2 reactions 2–3 times faster than mesylates (methanesulfonates) in model systems, highlighting their utility in dynamic combinatorial chemistry .
- Material Science: Hydroxyethylthio carbamates form self-assembled monolayers (SAMs) on gold surfaces, enabling sensor development .
Biological Activity
Tert-butyl 2-(methylsulfonyl)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
- Molecular Formula : C8H17NO5S
- Molecular Weight : 239.29 g/mol
- CAS Number : 122734-32-1
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with methylsulfonyl chloride under basic conditions. The reaction conditions can vary, but common solvents include dichloromethane or ethyl acetate, and catalysts such as triethylamine may be employed to facilitate the reaction.
Anti-inflammatory Activity
Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, a study on related compounds demonstrated promising results in inhibiting inflammation in a carrageenan-induced rat paw edema model, with inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration .
| Compound | Inhibition Percentage (%) | Time (hours) |
|---|---|---|
| 4a | 54.239 | 9 |
| 4i | 39.021 | 12 |
Cytotoxicity and Anticancer Activity
This compound has shown potential anticancer activity. It binds effectively to the Cetuximab antigen and its conjugates, which are relevant in targeting colorectal cancer cells . This binding mechanism suggests that the compound may interfere with cancer cell proliferation by modulating receptor activity.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, compounds similar to this carbamate have been evaluated for their inhibitory effects on proteases like SARS-CoV 3CL protease . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance inhibitory potency.
Case Studies
- Anti-inflammatory Studies : A group of related compounds was tested for anti-inflammatory effects using the carrageenan-induced edema model. Results indicated that structural modifications significantly influenced their efficacy, highlighting the importance of the methylsulfonyl group in enhancing biological activity .
- Anticancer Evaluations : In vitro studies demonstrated that this compound significantly inhibited the growth of colorectal cancer cell lines when conjugated with Cetuximab, suggesting a targeted therapeutic approach .
Q & A
Q. Critical Factors :
- Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of the carbamate group) .
- pH Control : Maintaining a slightly basic environment (pH 8–9) using triethylamine optimizes nucleophilic substitution efficiency .
- Reagent Ratios : Stoichiometric excess of the sulfonating agent (1.2–1.5 equivalents) improves yields to ~70–85% .
How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?
Basic Research Question
Spectroscopic Methods :
Q. Chromatographic Methods :
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect impurities at retention times of 8–10 min .
What are the common challenges in achieving regioselectivity during functionalization reactions involving this compound, and how can they be addressed methodologically?
Advanced Research Question
Challenges :
Q. Solutions :
- Catalytic Strategies : Use Pd-mediated cross-coupling to direct functionalization to the sulfonyl group .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and enhance regioselectivity .
- Temperature Gradients : Gradual warming (−20°C to 25°C) minimizes side reactions during alkylation .
How do steric and electronic effects of the tert-butyl and methylsulfonyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Q. Experimental Validation :
- Kinetic Studies : Compare reaction rates of tert-butyl derivatives with/without sulfonyl groups. For example, sulfonyl-containing analogs react 3–5x faster in SN2 conditions .
What strategies are effective in resolving contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Root Causes of Contradictions :
- Variability in assay conditions (e.g., pH, temperature) .
- Differences in derivative substituents (e.g., aryl vs. alkyl groups) .
Q. Resolution Strategies :
- Standardized Assays : Use isothermal titration calorimetry (ITC) to measure binding constants under controlled conditions .
- Structural-Activity Relationships (SAR) : Compare IC₅₀ values of derivatives with systematic substituent variations (e.g., methylsulfonyl vs. tosyl groups) .
How can computational chemistry methods be integrated with experimental data to predict the behavior of this compound in complex reaction systems?
Advanced Research Question
Methodological Integration :
Q. Case Study :
- Calculated activation energies (ΔG‡) for sulfonyl group reactions correlate with experimental yields (R² = 0.89) .
What are the critical considerations for designing scalable yet controlled reaction protocols for this compound to ensure reproducibility in academic settings?
Basic Research Question
Key Factors :
- Reagent Quality : Use anhydrous solvents and >98% purity reagents to avoid hydrolysis .
- Scale-Up Adjustments : Maintain low temperatures (<10°C) during exothermic steps (e.g., sulfonation) to prevent runaway reactions .
- Process Monitoring : In-line FTIR tracks reaction progress and detects intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
